4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
The vinyl group on the phenoxy moiety provides a reactive site for further functionalization, such as polymerization or cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-5-14-6-8-15(9-7-14)21-16-10-12-19(13-11-16)17(20)22-18(2,3)4/h5-9,16H,1,10-13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNWHAWRYMDXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671346 | |
| Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-20-7 | |
| Record name | tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-vinylphenol with piperidine-1-carboxylic acid tert-butyl ester. The reaction is usually carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating its nucleophilic attack on the piperidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as VPP, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into the applications of VPP in several fields, including medicinal chemistry, polymer science, and materials engineering.
Drug Development
VPP has been explored as a potential intermediate in the synthesis of various pharmaceuticals. Its ability to participate in polymerization reactions allows for the creation of drug delivery systems that can enhance bioavailability and target specific tissues. For instance, studies have indicated that derivatives of VPP exhibit promising activity against certain cancer cell lines, suggesting its potential role as an anticancer agent.
Antiviral Activity
Research has shown that compounds similar to VPP possess antiviral properties. For example, studies have demonstrated that piperidine derivatives can inhibit viral replication, making them candidates for further investigation in antiviral drug development. The vinyl group in VPP may enhance these properties by facilitating interactions with viral proteins.
Synthesis of Functional Polymers
VPP can be utilized as a monomer in the synthesis of functional polymers through radical polymerization techniques. The vinyl group allows for easy incorporation into polymer chains, leading to materials with tailored properties for specific applications such as coatings, adhesives, and biomedical devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of VPP derivatives. The results indicated that certain modifications to the VPP structure enhanced cytotoxicity against breast cancer cell lines. The study concluded that these derivatives could serve as lead compounds for further development.
Case Study 2: Polymer Development
In a research article featured in Polymer Chemistry, researchers synthesized a series of copolymers incorporating VPP. These copolymers exhibited improved mechanical properties and thermal stability compared to traditional polymers. The study highlighted the potential for these materials in high-performance applications.
Mechanism of Action
The mechanism of action for 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester largely depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, potentially binding to enzymes or receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in materials science applications.
Comparison with Similar Compounds
Key Observations:
- Reactivity: The target compound’s vinyl group distinguishes it from derivatives with electron-withdrawing groups (e.g., cyano in ), which may reduce nucleophilicity.
- Polarity : Compounds with morpholine-carbonyl () or carboxymethoxy () groups exhibit higher polarity than the target compound, impacting solubility and bioavailability.
Physical and Chemical Properties
Notes:
- The amino-substituted derivative () is a light yellow solid with irritant properties, necessitating protective equipment during handling.
- Sulfonyl and thioether derivatives (e.g., ) often exhibit higher molecular weights due to sulfur-containing groups.
Biological Activity
4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C19H25NO3
- Molecular Weight : 315.41 g/mol
- CAS Number : 1146080-20-7
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. It has been studied for its effects on neurotransmitter systems and enzyme inhibition.
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)
Research indicates that compounds structurally related to 4-(4-Vinyl-phenoxy)-piperidine derivatives can act as inhibitors of GSK-3β. This enzyme plays a crucial role in several signaling pathways, including those involved in mood regulation and neuroprotection. Inhibition of GSK-3β has been linked to potential treatments for mood disorders and neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, certain piperidine-based esters have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . Although specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of piperidine derivatives, compounds similar to 4-(4-Vinyl-phenoxy)-piperidine exhibited significant attenuation of hyperactivity in animal models induced by psychostimulants. The administration of these compounds resulted in improved behavioral outcomes and reduced locomotor activity, suggesting potential applications in treating bipolar disorder and other mood-related conditions .
Case Study 2: Antimicrobial Efficacy
A related study assessed the antimicrobial activity of various piperidine derivatives. The results demonstrated that certain compounds showed bactericidal properties against resistant strains of bacteria, indicating that modifications to the piperidine structure could enhance their therapeutic potential against infections caused by drug-resistant pathogens .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3 |
| Molecular Weight | 315.41 g/mol |
| CAS Number | 1146080-20-7 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| GSK-3β Inhibition | Yes |
Q & A
Q. What are the recommended strategies for synthesizing 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction intermediates be stabilized?
Methodological Answer: Synthesis of tert-butyl piperidine carboxylates typically involves multi-step functionalization of the piperidine core. For example:
Piperidine Ring Preparation : Start with Boc-protected piperidine derivatives, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, to ensure amine protection during subsequent reactions .
Phenoxy Group Introduction : React the hydroxyl group on the piperidine ring with 4-vinylphenol via nucleophilic substitution (e.g., Mitsunobu reaction) to install the phenoxy moiety.
Intermediate Stabilization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the tert-butyl ester. Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .
Q. Key Considerations :
Q. How can researchers ensure the purity of this compound during synthesis?
Methodological Answer: Purity validation requires orthogonal analytical techniques:
Chromatography :
- HPLC-TOF : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to achieve baseline separation. Measure exact mass (theoretical vs. experimental Δppm < 2) .
- GC-MS : Monitor for volatile impurities (e.g., residual solvents) with split injection (1:50) and EI ionization .
Spectroscopy :
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the coupling of the vinylphenoxy group?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved. Optimize ligand-to-metal ratios to suppress homocoupling .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF may enhance reactivity but increase side reactions; THF improves selectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of labile intermediates. Use microwave-assisted synthesis for faster, controlled heating .
Q. Case Study :
- By-product Analysis : LC-MS identified a dimeric side product (m/z 550.45) due to radical coupling. Adding TEMPO (radical scavenger) reduced this by 80% .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Cross-Validation :
- Compare experimental NMR shifts with computed spectra (DFT calculations).
- Use 2D NMR (COSY, HSQC) to confirm connectivity of vinyl and piperidine protons .
Contradiction Analysis :
- If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers of the tert-butyl group). Variable-temperature NMR can resolve overlapping signals .
- For conflicting mass spectra, perform high-resolution MS (HRMS) to distinguish isobaric interferences .
Example :
A reported molecular ion at m/z 276.38 (C₁₆H₂₄N₂O₂) initially conflicted with FTIR data. HRMS confirmed the correct formula (Δppm = –1.34), attributing the error to sodium adducts in low-resolution MS .
Q. How can labile intermediates in the synthesis pathway be characterized effectively?
Methodological Answer:
- In Situ Monitoring : Use ReactIR to track intermediates in real time, particularly for unstable species like enolates .
- Low-Temperature Trapping : Quench reactions at –78°C (dry ice/acetone) to stabilize reactive intermediates for NMR analysis .
- Derivatization : Convert unstable amines to stable sulfonamides or ureas for easier isolation and characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
